Cas no 2034481-45-1 (1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one)
![1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one structure](https://ja.kuujia.com/scimg/cas/2034481-45-1x500.png)
1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
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- 1-methyl-4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one
- 1-methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
- 1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one
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- インチ: 1S/C16H22N4O3/c1-11-5-6-14(18-17-11)23-13-4-3-7-20(10-13)16(22)12-8-15(21)19(2)9-12/h5-6,12-13H,3-4,7-10H2,1-2H3
- InChIKey: UMEMUEZKOPDATC-UHFFFAOYSA-N
- ほほえんだ: O(C1C([H])=C([H])C(C([H])([H])[H])=NN=1)C1([H])C([H])([H])C([H])([H])C([H])([H])N(C(C2([H])C([H])([H])C(N(C([H])([H])[H])C2([H])[H])=O)=O)C1([H])[H]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 459
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 75.6
1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6490-0960-20mg |
1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one |
2034481-45-1 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6490-0960-2μmol |
1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one |
2034481-45-1 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6490-0960-1mg |
1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one |
2034481-45-1 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6490-0960-5μmol |
1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one |
2034481-45-1 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6490-0960-40mg |
1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one |
2034481-45-1 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6490-0960-50mg |
1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one |
2034481-45-1 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6490-0960-10μmol |
1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one |
2034481-45-1 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6490-0960-5mg |
1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one |
2034481-45-1 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6490-0960-30mg |
1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one |
2034481-45-1 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6490-0960-15mg |
1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one |
2034481-45-1 | 15mg |
$133.5 | 2023-09-08 |
1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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2. Back matter
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-oneに関する追加情報
Professional Introduction to 1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one (CAS No. 2034481-45-1)
1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2034481-45-1, represents a unique molecular structure that combines elements of pyrrolidinone, piperidine, and pyridazine moieties, making it a promising candidate for further exploration in medicinal chemistry. The presence of multiple functional groups, including an amide linkage and an ether oxygen, contributes to its versatile reactivity and potential biological activity.
The compound's structure is characterized by a central pyrrolidinone ring substituted with a methyl group at the 1-position and a complex side chain at the 4-position. This side chain features a piperidine ring that is further modified with an amide group connected to a 3-(6-methylpyridazin-3-yl)oxy substituent. Such intricate molecular architecture suggests that this compound may exhibit multifaceted interactions with biological targets, making it an attractive scaffold for drug discovery efforts.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the unique properties of heterocyclic compounds. Pyrrolidinone derivatives, in particular, have shown promise in various therapeutic areas due to their ability to mimic natural bioactive molecules and interact with biological receptors. The specific combination of functional groups in 1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one positions it as a potential lead compound for further optimization towards specific pharmacological applications.
One of the most compelling aspects of this compound is its potential to serve as a precursor for the synthesis of more complex molecules. The presence of an amide bond provides a site for further derivatization, allowing chemists to introduce additional functional groups or modify existing ones to enhance biological activity. This flexibility makes 1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one a valuable building block in the quest for new drugs.
The relevance of this compound is further underscored by its structural similarity to known bioactive molecules. For instance, the pyridazine moiety is frequently found in pharmaceuticals due to its ability to modulate enzyme activity and receptor binding. By incorporating this moiety into a piperidine-pyrrolidinone framework, researchers may be able to harness its biological potential while exploring new chemical space. This approach aligns with the broader trend in drug discovery towards rational design based on structural motifs that have demonstrated success in previous applications.
Recent advancements in computational chemistry have also enhanced the ability to predict the biological activity of such compounds before they are synthesized. Molecular modeling techniques can be employed to simulate interactions between 1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one and target proteins, providing insights into its potential pharmacological effects. These predictions can guide synthetic efforts and help prioritize which derivatives are most likely to exhibit desirable properties.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the amide group and the subsequent functionalization of the pyridazine ring are critical steps that must be carefully controlled. Advances in synthetic methodologies have made it possible to achieve these transformations more efficiently, reducing both cost and environmental impact.
In addition to its synthetic appeal, 1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one holds promise for applications in drug development beyond simple lead optimization. Its structural features suggest potential utility as an intermediate in the synthesis of more complex therapeutic agents. For example, it could serve as a precursor for designing molecules that target specific disease pathways or modulate protein-protein interactions.
The growing body of research on heterocyclic compounds underscores their importance in modern medicine. Pyrrolidinone derivatives, with their diverse structural motifs and functional groups, continue to be explored for their potential therapeutic benefits. The unique properties of 1-methyl-4-{3-[ (6-methylpyridazin -3 -yl) oxy ] piperidine -1 -carbonyl } pyrrolidin -2 -one, as highlighted by its CAS number 2034481 -45 -1, make it a compelling subject for further investigation.
In conclusion, 1-methyl -4-{3-[ (6 -methyl pyridazine -3 -yl ) oxy ] piperidine -1 -carbonyl } pyrrolidin -2 -one represents a significant advancement in pharmaceutical chemistry. Its intricate molecular structure and versatile functional groups position it as a promising candidate for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound and related derivatives, its importance in medicinal chemistry is likely to grow even further.
2034481-45-1 (1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one) 関連製品
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